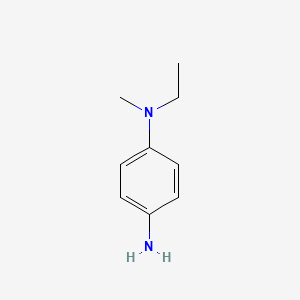

N-ethyl-N-methyl-benzene-1,4-diamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-N-ethyl-4-N-methylbenzene-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2/c1-3-11(2)9-6-4-8(10)5-7-9/h4-7H,3,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBQOVLVRZVJLDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C)C1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20444260 | |

| Record name | N-ethyl-N-methyl-benzene-1,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20444260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2442-81-1 | |

| Record name | N-ethyl-N-methyl-benzene-1,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20444260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Physical Properties of N-ethyl-N-methyl-benzene-1,4-diamine

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

N-ethyl-N-methyl-benzene-1,4-diamine, also known as N-ethyl-N-methyl-p-phenylenediamine, is an aromatic amine with applications as an intermediate in the synthesis of dyes and polymers and as a substrate in various biochemical assays.[1] Due to its chemical nature, it is often handled and utilized as its more stable dihydrochloride salt, which exhibits different physical properties, particularly solubility.[1] This document provides a comprehensive overview of the known physical and chemical properties of both the free base and its dihydrochloride salt, details common experimental methodologies for property determination, and visualizes its synthetic pathways.

This guide consolidates computed data from chemical databases and information on related compounds to provide a thorough profile for research and development applications.

Physical and Chemical Properties

The properties of this compound can vary significantly between its free base form and its dihydrochloride salt. The following tables summarize the available data for both forms.

General and Experimental Properties

| Property | This compound (Free Base) | This compound Dihydrochloride (Salt) |

| IUPAC Name | 4-N-ethyl-4-N-methylbenzene-1,4-diamine[2] | 4-N-ethyl-4-N-methylbenzene-1,4-diamine;dihydrochloride[3] |

| CAS Number | 2442-81-1[4][5] | 1414958-37-4[1][3][6] |

| Molecular Formula | C₉H₁₄N₂[2][4] | C₉H₁₄N₂·2HCl or C₉H₁₆Cl₂N₂[1][3] |

| Molecular Weight | 150.22 g/mol [2][4] | 223.14 g/mol [1][3][6] |

| Physical Appearance | Data not available (Aromatic amines are often liquids or solids that darken with air exposure) | Light yellow solid[6] |

| Solubility | Likely soluble in organic solvents like alcohol, ether, and benzene; low solubility in water.[7] | Expected to be water-soluble due to its ionic form.[1] |

| Stability | Aromatic amines are often sensitive to light and air. | Hygroscopic and light-sensitive.[1] |

Computed Chemical Properties

The following data are computationally derived properties from the PubChem database, which are useful for predicting the compound's behavior in various chemical and biological systems.

| Property | This compound (Free Base) | This compound Dihydrochloride (Salt) | Reference |

| Monoisotopic Mass | 150.1157 g/mol | 222.0691 g/mol | [2][3] |

| Topological Polar Surface Area | 29.3 Ų | 29.3 Ų | [2][3] |

| Heavy Atom Count | 11 | 13 | [2][3] |

| Rotatable Bond Count | 2 | 2 | [2][3] |

| Hydrogen Bond Donor Count | 1 | 2 | [2][3] |

| Hydrogen Bond Acceptor Count | 2 | 0 | [2][3] |

| XLogP3 | 1.7 | N/A | [2] |

Experimental Protocols

While specific experimental protocols for determining the physical properties of this compound are not detailed in the available literature, standard methodologies are applicable.

General Protocol for Melting Point Determination

-

Sample Preparation : A small, dry sample of the crystalline solid (e.g., the dihydrochloride salt) is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus : The capillary tube is placed in a calibrated melting point apparatus.

-

Heating : The sample is heated at a steady, slow rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation : The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted. For compounds that decompose, the temperature at which discoloration or charring begins is noted.[1]

General Protocol for Solubility Assessment

-

Solvent Addition : To a known mass of the solute (e.g., 10 mg) in a vial, a known volume of the solvent (e.g., 0.1 mL of water or an organic solvent) is added at a constant temperature.

-

Mixing : The mixture is agitated vigorously (e.g., using a vortex mixer) for a set period.

-

Observation : The sample is observed for complete dissolution.

Chemical Synthesis Workflows

This compound is not naturally occurring and must be chemically synthesized. The following workflows represent common laboratory-scale preparation methods.[1]

Synthesis via Stepwise Alkylation

This is a direct approach involving the sequential addition of ethyl and methyl groups to the precursor, benzene-1,4-diamine.[1] The process requires careful control of reaction conditions to manage selectivity.[1]

References

- 1. This compound dihydrochloride | 1414958-37-4 | Benchchem [benchchem.com]

- 2. This compound | C9H14N2 | CID 10749354 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound dihydrochloride | C9H16Cl2N2 | CID 86767555 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. alfa-chemclinix.com [alfa-chemclinix.com]

- 5. 2442-81-1|N1-Ethyl-N1-methylbenzene-1,4-diamine|BLD Pharm [bldpharm.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]

N-ethyl-N-methyl-benzene-1,4-diamine chemical structure and properties.

An In-depth Technical Guide to N-ethyl-N-methyl-benzene-1,4-diamine

This technical guide provides a comprehensive overview of this compound, a substituted aromatic diamine with applications in various scientific and industrial fields. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical structure, properties, synthesis protocols, and reactivity.

Chemical Structure and Identification

This compound is an aromatic compound featuring a benzene ring substituted with two amine groups at the para position (1 and 4). One of the amine nitrogen atoms is further substituted with both an ethyl and a methyl group. The compound is often handled in its more stable dihydrochloride salt form, which enhances its solubility in aqueous solutions.[1]

Caption: Chemical structure of this compound.

Physicochemical Properties

The properties of the free base and its common dihydrochloride salt are summarized below. The salt form is generally more stable and water-soluble, making it suitable for biochemical assays.[1]

Table 1: Properties of this compound

| Property | Value | Source |

| IUPAC Name | 4-N-ethyl-4-N-methylbenzene-1,4-diamine | [2] |

| CAS Number | 2442-81-1 | [2] |

| Molecular Formula | C₉H₁₄N₂ | [2] |

| Molecular Weight | 150.22 g/mol | [2] |

| Canonical SMILES | CCN(C)C1=CC=C(C=C1)N | [2] |

| InChI Key | FBQOVLVRZVJLDE-UHFFFAOYSA-N | [2] |

| Topological Polar Surface Area | 29.3 Ų | [2] |

| Heavy Atom Count | 11 | [2] |

Table 2: Properties of this compound Dihydrochloride

| Property | Value | Source |

| IUPAC Name | 4-N-ethyl-4-N-methylbenzene-1,4-diamine;dihydrochloride | [3] |

| CAS Number | 1414958-37-4 | [3] |

| Molecular Formula | C₉H₁₆Cl₂N₂ (or C₉H₁₄N₂·2HCl) | [1][3] |

| Molecular Weight | 223.14 g/mol (or 220.14 g/mol ) | [1][3] |

| Appearance | Light yellow solid | [4] |

| Solubility | Soluble in water | [1] |

| Stability | Sensitive to light, hygroscopic | [1] |

| Purity (Typical) | >99% (by HPLC) | [1] |

Experimental Protocols: Synthesis

Two primary methods for the synthesis of this compound have been reported: stepwise alkylation of benzene-1,4-diamine and reduction of a nitro-intermediate.

Method 1: Stepwise Alkylation of Benzene-1,4-Diamine

This direct approach involves the sequential addition of ethyl and methyl groups to the precursor p-phenylenediamine.[1]

Experimental Protocol:

-

Primary Alkylation (Ethylation):

-

Suspend sodium hydride (1.2 equivalents) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

-

Cool the suspension to 0–5°C in an ice bath.

-

Add a solution of benzene-1,4-diamine (1.0 equivalent) in anhydrous THF dropwise.

-

After the addition is complete, add ethyl bromide (1.1 equivalents) dropwise while maintaining the temperature at 0–5°C.

-

Stir the reaction mixture at this temperature for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

-

Secondary Alkylation (Methylation):

-

To the resulting mixture containing the mono-ethyl intermediate, add methyl iodide (1.05 equivalents).

-

Allow the reaction to warm to room temperature (20–25°C) and stir for 4–6 hours.

-

-

Work-up and Salt Formation:

-

Quench the reaction by carefully adding water.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, dry with anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude free base.

-

Dissolve the crude product in ethanol and bubble hydrogen chloride (HCl) gas through the solution to precipitate the dihydrochloride salt.

-

-

Purification:

-

Collect the precipitate by filtration.

-

Recrystallize the salt from an ethanol/water mixture to yield the final product with a purity of >99%. The overall yield is typically in the range of 78–85%.[1]

-

Caption: Workflow for the stepwise alkylation synthesis method.

Method 2: Nitro-Group Reduction of an Alkylated Intermediate

This two-step method avoids issues with competing alkylation by starting with an already alkylated nitroaniline precursor.[1]

Experimental Protocol:

-

Nitration of N-ethyl-N-methylaniline:

-

Prepare a nitrating mixture of fuming nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

-

Cool the mixture to 0°C.

-

Slowly add N-ethyl-N-methyl-4-nitroaniline to the cooled nitrating mixture.

-

Maintain the temperature at 0°C throughout the addition.

-

After the reaction is complete, pour the mixture over crushed ice to precipitate the N-ethyl-N-methyl-4-nitroaniline intermediate.

-

Filter and wash the product with cold water. This step typically yields around 90% of the nitro intermediate.[1]

-

-

Catalytic Hydrogenation:

-

Dissolve the N-ethyl-N-methyl-4-nitroaniline intermediate in methanol.

-

Add 5% Palladium on Carbon (Pd/C) catalyst (0.1 equivalents).

-

Hydrogenate the mixture in a pressure vessel under 3 bar of hydrogen (H₂) gas at 50°C.

-

Monitor the reaction until hydrogen uptake ceases.

-

Filter the reaction mixture to remove the Pd/C catalyst.

-

Concentrate the filtrate to obtain the diamine product. This step has a typical yield of 92%.[1]

-

-

Salt Formation:

-

Convert the resulting diamine to its dihydrochloride salt by treating it with concentrated HCl.

-

Caption: Workflow for the nitro-group reduction synthesis method.

Chemical Reactivity and Applications

This compound dihydrochloride participates in several chemical reactions characteristic of aromatic amines.

-

Oxidation: Can be oxidized to form quinone derivatives.[1]

-

Reduction: The diamine can be further reduced, though this is less common.[1]

-

Substitution: The amine groups can undergo nucleophilic substitution reactions.[1]

The compound's reactivity makes it a valuable intermediate in several fields:

-

Chemistry: It serves as a precursor in the synthesis of various dyes and pigments.[1]

-

Biology: It is used as a substrate in biochemical assays and for studying enzyme interactions.[1] Its mechanism of action can involve modulating enzymatic activity or altering cellular signaling pathways.[1]

-

Industry: It finds use in polymer production and as an industrial stabilizer.[1]

Caption: General reactivity of this compound.

Safety and Handling

This compound dihydrochloride is noted to be hygroscopic and sensitive to light, necessitating storage in a cool, dry, and dark place in a tightly sealed container.[1] Standard laboratory safety protocols, including the use of personal protective equipment, should be followed during handling.

References

- 1. This compound dihydrochloride | 1414958-37-4 | Benchchem [benchchem.com]

- 2. This compound | C9H14N2 | CID 10749354 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound dihydrochloride | C9H16Cl2N2 | CID 86767555 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound dihydrochloride | 1414958-37-4 [sigmaaldrich.com]

An In-depth Technical Guide to N-ethyl-N-methyl-benzene-1,4-diamine

This technical guide provides a comprehensive overview of N-ethyl-N-methyl-benzene-1,4-diamine, a substituted aromatic diamine with applications in industrial synthesis and scientific research. This document details its chemical properties, synthesis protocols, and potential biochemical interactions, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Properties

The formal IUPAC name for the compound is 4-N-ethyl-4-N-methylbenzene-1,4-diamine [1]. It is also known by various synonyms, including N1-ethyl-N1-methylbenzene-1,4-diamine and its CAS Registry Number 2442-81-1[1][2]. The compound is often handled in its more stable dihydrochloride salt form (CAS 1414958-37-4), which typically exhibits greater water solubility.[3][4]

A summary of the key computed and experimental properties for this compound and its dihydrochloride salt is presented below.

| Property | Value (Free Base) | Value (Dihydrochloride Salt) | Source |

| IUPAC Name | 4-N-ethyl-4-N-methylbenzene-1,4-diamine | 4-N-ethyl-4-N-methylbenzene-1,4-diamine;dihydrochloride | [1][4] |

| CAS Number | 2442-81-1 | 1414958-37-4 | [1][4] |

| Molecular Formula | C₉H₁₄N₂ | C₉H₁₆Cl₂N₂ | [1][4] |

| Molecular Weight | 150.22 g/mol | 223.14 g/mol | [1][4] |

| Purity | >97% (Typical) | >96% (Typical) | [2] |

| Physical Form | Not specified | Light yellow solid | |

| InChIKey | FBQOVLVRZVJLDE-UHFFFAOYSA-N | IWMMXODYVDESGU-UHFFFAOYSA-N | [1][4] |

Experimental Protocols: Synthesis and Purification

The synthesis of this compound can be achieved through several routes. The most common methods involve either stepwise alkylation of a diamine precursor or the reduction of a nitroaniline intermediate.

This direct approach involves the sequential addition of ethyl and methyl groups to the amine nitrogens of benzene-1,4-diamine.[3] The workflow for this synthesis is outlined below.

References

A Technical Guide to N-ethyl-N-methyl-benzene-1,4-diamine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-ethyl-N-methyl-benzene-1,4-diamine, a substituted p-phenylenediamine, is a chemical compound with applications as an intermediate in the synthesis of dyes and polymers.[1] Its structural analogs are recognized for their roles in various industrial processes and are subjects of study in toxicology and pharmacology. This technical guide provides a comprehensive overview of the available scientific and technical information for this compound, with a focus on its chemical identity, synthesis, and known properties.

Chemical Identification and Properties

This compound is commonly available and studied as its dihydrochloride salt, which enhances its stability and solubility in aqueous solutions.[1]

CAS Numbers and Synonyms

| Form | CAS Number | Synonyms |

| Free Base | 2442-81-1 | 4-N-ethyl-4-N-methylbenzene-1,4-diamine, N1-ethyl-N1-methylbenzene-1,4-diamine, N-ethyl-N-methyl-p-phenylenediamine[2] |

| Dihydrochloride Salt | 1414958-37-4 | N1-ethyl-N1-methylbenzene-1,4-diamine dihydrochloride, N-Ethyl-N-methyl-p-phenylenediamine dihydrochloride[3] |

Physicochemical Properties

| Property | This compound (Free Base) | This compound dihydrochloride |

| Molecular Formula | C₉H₁₄N₂ | C₉H₁₆Cl₂N₂ |

| Molecular Weight | 150.22 g/mol [2] | 223.14 g/mol [3] |

| IUPAC Name | 4-N-ethyl-4-N-methylbenzene-1,4-diamine[2] | 4-N-ethyl-4-N-methylbenzene-1,4-diamine;dihydrochloride[3] |

| Topological Polar Surface Area | 29.3 Ų[2] | 29.3 Ų[3] |

| Hydrogen Bond Donor Count | 1 | 2 |

| Hydrogen Bond Acceptor Count | 2 | 2 |

| Rotatable Bond Count | 2 | 2 |

| XLogP3 | 1.7[2] | N/A |

Synthesis Protocols

The synthesis of this compound, typically isolated as its dihydrochloride salt, can be achieved through several routes. Below are generalized protocols for two common methods.

Method 1: Stepwise Alkylation of p-Phenylenediamine

This direct approach involves the sequential addition of ethyl and methyl groups to the amine nitrogens of p-phenylenediamine.

Experimental Protocol:

-

Primary Alkylation (Ethylation):

-

In a reaction vessel under a nitrogen atmosphere, suspend sodium hydride (1.2 equivalents) in anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0-5 °C.

-

Add a solution of benzene-1,4-diamine (1.0 equivalent) in anhydrous THF.

-

Slowly add ethyl bromide (1.1 equivalents) while maintaining the temperature between 0-5 °C.

-

Stir the reaction mixture at this temperature until the starting material is consumed, as monitored by an appropriate chromatographic technique (e.g., TLC or HPLC).

-

-

Secondary Alkylation (Methylation):

-

To the reaction mixture containing the mono-ethyl intermediate, add methyl iodide (1.05 equivalents).

-

Allow the reaction to warm to 20-25 °C and stir for 4-6 hours.[1]

-

-

Work-up and Salt Formation:

-

Upon completion, quench the reaction carefully with water.

-

Extract the product into an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Dissolve the crude free base in ethanol and bubble hydrogen chloride gas through the solution to precipitate the dihydrochloride salt.[1]

-

Collect the precipitate by filtration and recrystallize from an ethanol/water mixture to yield the purified product.

-

An overall yield of 78-85% with a purity of >99% (by HPLC) has been reported for this method.[1]

Caption: Workflow for the stepwise alkylation synthesis of this compound dihydrochloride.

Method 2: Nitro-Group Reduction of an Alkylated Intermediate

This two-step method avoids potential competing alkylation reactions by introducing the nitro group early in the synthesis.

Experimental Protocol:

-

Nitration of N-ethyl-N-methylaniline:

-

Start with N-ethyl-N-methyl-4-nitroaniline as the substrate.

-

Perform nitration using fuming nitric acid in sulfuric acid at 0 °C. This step has been reported to yield the nitro intermediate in approximately 90% yield.[1]

-

-

Catalytic Hydrogenation:

-

Dissolve the nitro intermediate in methanol.

-

Add 5% Palladium on carbon (Pd/C) as the catalyst (0.1 equivalents).

-

Hydrogenate the mixture under a hydrogen atmosphere (3 bar) at 50 °C.[1]

-

Monitor the reaction for the consumption of the starting material.

-

-

Work-up and Salt Formation:

-

After the reaction is complete, filter off the catalyst.

-

Concentrate the filtrate to obtain the free diamine. This step has been reported to have a yield of 92%.[1]

-

Convert the free base to the dihydrochloride salt by treating it with concentrated hydrochloric acid.

-

Caption: Workflow for the nitro-group reduction synthesis of this compound dihydrochloride.

Biological Activity and Applications in Drug Development

While specific pharmacological data for this compound is limited in publicly available literature, it is known to be used as a substrate in biochemical assays and in the study of enzyme interactions.[1] The broader class of p-phenylenediamine derivatives has been investigated for various biological activities. For instance, some substituted p-phenylenediamines exhibit mutagenic properties, with the activity being dependent on the nature and position of the substituents on the benzene ring.[4]

Generally, the mechanism of action for such compounds can involve interactions with molecular targets like enzymes and receptors, acting as either inhibitors or activators.[1] These interactions can lead to the modulation of enzymatic activity and the alteration of cellular signaling processes.[1] However, specific pathways affected by this compound have not been detailed in the reviewed literature.

Given its role as a chemical intermediate, its primary relevance to drug development is likely as a building block for the synthesis of more complex molecules with potential therapeutic applications.

Conclusion

This compound is a substituted p-phenylenediamine with established synthesis routes and a number of industrial and research applications, primarily as a chemical intermediate. While detailed experimental data on its physicochemical properties and specific biological activities are not extensively documented, the provided synthesis protocols offer a foundation for its preparation. Further research is warranted to fully characterize this compound and explore its potential in areas such as medicinal chemistry and materials science. Professionals in drug development may find this compound to be a useful scaffold or intermediate for the synthesis of novel therapeutic agents.

References

- 1. This compound dihydrochloride | 1414958-37-4 | Benchchem [benchchem.com]

- 2. This compound | C9H14N2 | CID 10749354 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound dihydrochloride | C9H16Cl2N2 | CID 86767555 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Structure-activity relationships within various series of p-phenylenediamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of N-ethyl-N-methyl-benzene-1,4-diamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of N-ethyl-N-methyl-benzene-1,4-diamine in aqueous and organic solvents. Due to the limited availability of precise quantitative data for this specific compound, this paper synthesizes qualitative information and presents data from closely related analogs to offer valuable insights for its handling, formulation, and application in research and development.

Core Compound Information

This compound , also known as N-ethyl-N-methyl-p-phenylenediamine, is an aromatic amine with applications as an intermediate in the synthesis of dyes, polymers, and potentially in the development of pharmacologically active molecules. Its solubility is a critical parameter influencing its reactivity, bioavailability, and formulation characteristics. The compound can exist as a free base or as a salt, typically a dihydrochloride salt, with markedly different solubility profiles.

Solubility Profile

The solubility of this compound is dictated by its chemical structure, which includes both hydrophobic (benzene ring, ethyl and methyl groups) and hydrophilic (amino groups) moieties. The protonation state of the amino groups plays a pivotal role in its aqueous solubility.

Water Solubility

The free base of this compound is expected to have low solubility in water. This is consistent with the general principle that the solubility of amines decreases with an increase in the molar mass and the size of the hydrophobic alkyl groups.

In contrast, the dihydrochloride salt of this compound is anticipated to be soluble in water.[1] The ionic nature of the salt allows for favorable interactions with polar water molecules, leading to dissolution.

| Compound Form | Solvent | Qualitative Solubility | Supporting Evidence |

| This compound (Free Base) | Water | Low / Poor | General principle for higher amines.[2] |

| This compound Dihydrochloride | Water | Soluble | Due to its ionic salt form.[1] |

Organic Solvent Solubility

Aromatic amines are generally soluble in a range of organic solvents. The solubility is influenced by the polarity of the solvent and its ability to form hydrogen bonds with the amino groups of the solute.

| Solvent Class | Exemplary Solvents | Anticipated Qualitative Solubility | Supporting Evidence for Related Compounds |

| Alcohols | Methanol, Ethanol | Soluble | N,N'-bis(1-methylethyl)benzene-1,4-diamine is soluble in alcohol.[3] |

| Ethers | Diethyl ether | Soluble | Amines are generally soluble in diethyl ether.[2] |

| Chlorinated Solvents | Dichloromethane | Soluble | Amines are generally soluble in dichloromethane.[2] |

| Aromatic Hydrocarbons | Benzene, Toluene | Soluble | N,N'-Diphenyl-p-phenylenediamine is soluble in benzene.[4] |

| Polar Aprotic Solvents | Acetone, Ethyl Acetate | Soluble | N,N'-Diphenyl-p-phenylenediamine is soluble in acetone and ethyl acetate.[4] |

Experimental Protocols for Solubility Determination

For a precise quantitative determination of solubility, standardized experimental protocols are essential. The following methodologies are based on the OECD Guideline for the Testing of Chemicals, Test No. 105: Water Solubility.

Protocol 1: Flask Method for Water Solubility

This method is suitable for substances with a solubility of ≥ 10⁻² g/L.

1. Principle: A supersaturated solution of the test substance in water is prepared and allowed to equilibrate at a constant temperature. The concentration of the substance in the aqueous phase is then determined by a suitable analytical method.

2. Materials:

-

This compound (or its dihydrochloride salt)

-

Distilled or deionized water

-

Constant temperature shaker bath or magnetic stirrer with thermostat

-

Centrifuge

-

Analytical instrumentation (e.g., HPLC-UV, GC-MS)

-

Volumetric flasks and pipettes

3. Procedure:

-

Add an excess amount of the test substance to a flask containing a known volume of water.

-

Seal the flask and agitate it in a constant temperature bath set at 20 ± 0.5 °C. The agitation should be sufficient to ensure thorough mixing but not so vigorous as to cause emulsification.

-

Equilibration time is critical. A preliminary test should be conducted to determine the time required to reach saturation (e.g., by sampling and analyzing the concentration at different time points until it becomes constant). A minimum of 24 hours is recommended.

-

After equilibration, cease agitation and allow the mixture to stand at the test temperature for at least 24 hours to allow for the separation of undissolved material.

-

Centrifuge a portion of the supernatant at a controlled temperature to remove any suspended particles.

-

Carefully withdraw an aliquot of the clear supernatant for analysis.

-

Determine the concentration of the dissolved substance using a validated analytical method.

-

The experiment should be performed in triplicate.

Protocol 2: General Method for Organic Solvent Solubility

1. Principle: A known amount of the test substance is added stepwise to a fixed volume of the organic solvent at a constant temperature until no more solute dissolves.

2. Materials:

-

This compound

-

Selected organic solvents (e.g., ethanol, methanol, acetone, dichloromethane)

-

Vials with screw caps

-

Vortex mixer

-

Analytical balance

3. Procedure:

-

Add a known volume (e.g., 1 mL) of the selected organic solvent to a vial.

-

Weigh a small, known amount of the test substance and add it to the vial.

-

Cap the vial and vortex for 1-2 minutes.

-

Visually inspect for complete dissolution.

-

If the substance dissolves completely, continue adding known amounts of the substance incrementally until a saturated solution is formed (i.e., solid material remains undissolved after thorough mixing).

-

Record the total mass of the substance that dissolved in the known volume of the solvent.

-

Express the solubility in terms of mg/mL or g/L.

-

The procedure should be repeated for each organic solvent of interest.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for determining the solubility of a chemical compound.

Caption: General workflow for experimental solubility determination.

Signaling Pathways and Biological Activity

Currently, there is no readily available information in the public domain detailing specific signaling pathways that are modulated by this compound. For researchers interested in investigating the biological effects of this compound, a general workflow for screening and identifying potential cellular targets and pathways is proposed below.

Caption: General workflow for investigating the biological activity of a novel compound.

Conclusion

This technical guide provides a foundational understanding of the solubility characteristics of this compound. While specific quantitative data remains elusive, the qualitative solubility profile, supported by data from analogous compounds, offers valuable guidance for its use in research and development. The provided experimental protocols, based on established OECD guidelines, offer a robust framework for the precise determination of its solubility in both aqueous and organic media. For researchers exploring its biological potential, the outlined workflow provides a systematic approach to identifying its cellular targets and mechanisms of action. Further empirical studies are warranted to establish definitive quantitative solubility data and to elucidate its biological activities.

References

- 1. Water Solubility | Scymaris [scymaris.com]

- 2. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 105: Water ... - OECD - Google Books [books.google.com]

- 3. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]

- 4. N,N-Diethyl-p-phenylenediamine | C10H16N2 | CID 7120 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of N-ethyl-N-methyl-benzene-1,4-diamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data, synthetic methodology, and key structural characteristics of N-ethyl-N-methyl-benzene-1,4-diamine. The information is intended to support research and development activities where this compound is utilized as a chemical intermediate or a subject of study.

Spectroscopic Data

The following sections summarize the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. Due to the limited availability of complete experimental spectra for this specific molecule in public databases, expected values are inferred from partial data and the analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The expected proton (¹H) and carbon-13 (¹³C) NMR chemical shifts for this compound are presented below.

¹H NMR Data (Predicted)

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| -CH₃ (methyl) | ~1.1 | Triplet | 3H | ~7.2 |

| -NH₂ | ~3.5 (broad) | Singlet | 2H | - |

| N-CH₃ (N-methyl) | ~2.9 | Singlet | 3H | - |

| N-CH₂- (N-ethyl) | ~3.3 | Quartet | 2H | ~7.2 |

| Aromatic-H | ~6.6 - 7.2 | Multiplet | 4H | - |

Note: Partial ¹H NMR data for the dihydrochloride salt shows a singlet at δ 2.3 ppm for the N–CH₃ group and a triplet at δ 1.1 ppm for the N–CH₂–CH₃ group[1]. Chemical shifts can vary depending on the solvent and whether the compound is in its free base or salt form.

¹³C NMR Data (Predicted)

| Carbon | Chemical Shift (δ, ppm) |

| -CH₃ (methyl) | ~12-15 |

| N-CH₃ (N-methyl) | ~30-35 |

| N-CH₂- (N-ethyl) | ~45-50 |

| Aromatic C-N | ~140-150 |

| Aromatic C-H | ~115-130 |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The predicted characteristic IR absorption bands for this compound are listed below.

Predicted IR Data

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (primary amine) | 3300-3500 | Medium (two bands) |

| C-H Stretch (aromatic) | 3000-3100 | Medium |

| C-H Stretch (aliphatic) | 2850-2960 | Medium |

| N-H Bend (primary amine) | 1590-1650 | Strong |

| C=C Stretch (aromatic) | 1450-1600 | Medium |

| C-N Stretch (aromatic amine) | 1250-1335 | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Predicted Mass Spectrometry Data

| Parameter | Value |

| Molecular Formula | C₉H₁₄N₂ |

| Molecular Weight | 150.22 g/mol [2] |

| Expected M+ Peak (m/z) | 150 |

| Key Fragmentation Pattern | Alpha-cleavage adjacent to the nitrogen atoms, leading to the loss of methyl or ethyl radicals. |

Experimental Protocols

Detailed methodologies for the acquisition of the above spectroscopic data would typically follow standard laboratory procedures.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 300, 400, or 500 MHz NMR spectrometer.

-

¹H NMR Acquisition: Use a standard pulse sequence with a spectral width of approximately 10-15 ppm. The number of scans can range from 8 to 64, depending on the sample concentration.

-

¹³C NMR Acquisition: Use a proton-decoupled pulse sequence with a spectral width of approximately 0-200 ppm. A greater number of scans (e.g., 1024 or more) is typically required to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to a standard (e.g., tetramethylsilane, TMS, at 0 ppm).

IR Spectroscopy Protocol

-

Sample Preparation: For solid samples, prepare a KBr pellet by mixing a small amount of the compound with dry potassium bromide and pressing it into a thin disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, applying it to a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.

-

Instrumentation: Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer.

-

Acquisition: Scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹).

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry Protocol

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: Use an appropriate ionization technique, such as electron ionization (EI) or electrospray ionization (ESI).

-

Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound.

Synthesis Workflow

The synthesis of this compound can be achieved through a stepwise alkylation of p-phenylenediamine. The following diagram illustrates the general workflow for this synthetic route.

Caption: Synthetic workflow for this compound.

References

N-ethyl-N-methyl-benzene-1,4-diamine safety data sheet and handling precautions.

A Technical Guide to the Safe Handling of N-ethyl-N-methyl-benzene-1,4-diamine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for trained professionals in a laboratory or industrial setting. It is not a substitute for a formal Safety Data Sheet (SDS). While every effort has been made to provide accurate information, a complete SDS for this compound was not available at the time of writing. The information herein is a compilation of data from supplier information for the specific compound and general knowledge of handling hazardous chemicals, particularly toxic aromatic amines. Always consult with your institution's safety officer and refer to all available safety literature before handling this chemical.

Introduction

This compound, and its dihydrochloride salt, are aromatic amines used as intermediates in the synthesis of dyes, pigments, and polymers, and may be utilized in various research and development applications, including as enzyme substrates or in the development of new pharmaceutical compounds.[1] As with many aromatic amines, this compound is expected to exhibit significant toxicity.[2][3] This guide provides a summary of the known safety information and best practices for handling this compound to minimize risk to personnel and the environment.

Hazard Identification and Classification

Based on available supplier safety information for this compound (CAS No. 2442-81-1), the compound is classified as highly hazardous.[4]

GHS Hazard Statements:

-

H301: Toxic if swallowed.

-

H314: Causes severe skin burns and eye damage.

Signal Word: Danger[4]

General Toxicity of Aromatic Amines: Aromatic amines as a class of compounds are known for their potential to cause a range of adverse health effects. Many are recognized as carcinogens or mutagens and can be readily absorbed through the skin.[2][5] They can also pose risks to the respiratory and cardiovascular systems.[2] Due to the structural similarity of this compound to other toxic aromatic amines, it should be handled as a substance with the potential for long-term health effects, including carcinogenicity, until proven otherwise.

Physical and Chemical Properties

The following table summarizes the computed physical and chemical properties for this compound and its dihydrochloride salt.

| Property | This compound | This compound dihydrochloride |

| CAS Number | 2442-81-1 | 1414958-37-4 |

| Molecular Formula | C₉H₁₄N₂ | C₉H₁₆Cl₂N₂ |

| Molecular Weight | 150.22 g/mol | 223.14 g/mol |

Data sourced from supplier and chemical database information.

Handling and Storage Precautions

Given the high toxicity and corrosive nature of this compound, stringent safety protocols must be followed.

Personal Protective Equipment (PPE)

A comprehensive assessment of personal protective equipment is essential.

| PPE Type | Specification |

| Eye Protection | Chemical safety goggles and a face shield. |

| Hand Protection | Double-gloving with compatible chemical-resistant gloves (e.g., nitrile). |

| Skin and Body Protection | A lab coat, and for larger quantities or when there is a risk of splashing, a chemical-resistant apron or suit is recommended. |

| Respiratory Protection | A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used, especially when handling the powder outside of a certified chemical fume hood. |

Safe Handling Practices

-

All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[6]

-

Avoid the formation of dust and aerosols.[7]

-

Use tools and equipment that are easy to decontaminate.

-

Weighing of the solid should be done in a fume hood or a balance enclosure.[6]

-

After handling, wash hands and any exposed skin thoroughly.[8]

Storage

-

Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

-

Keep the container tightly closed and clearly labeled.

-

The storage area should be designated for toxic and corrosive materials.

Emergency Procedures

First Aid Measures

| Exposure Route | First Aid Protocol |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek immediate medical attention.[9] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[9] |

| Inhalation | Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[9] |

| Ingestion | Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9] |

Spills and Leaks

-

Minor Spills: Carefully sweep up the solid material, avoiding dust generation, and place it in a sealed, labeled container for disposal. Clean the spill area with a suitable solvent and then wash with soap and water.

-

Major Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill and prevent it from entering drains. Follow your institution's emergency spill response procedures.

Transportation

This compound is regulated for transport.

| Regulation | Information |

| UN Number | 2922 |

| Transport Hazard Class | 8 (Corrosive) and 6.1 (Toxic) |

| Packing Group | II |

Data sourced from supplier information.[4]

Experimental Protocols: General Procedure for Handling Hazardous Powders

The following is a general experimental workflow for handling this compound powder. This should be adapted to specific experimental needs and institutional safety protocols.

Caption: General workflow for safely handling hazardous chemical powders.

Logical Relationship of Safety Measures

The implementation of a multi-layered safety approach is critical when working with hazardous materials like this compound.

Caption: Hierarchy of controls for managing chemical hazards.

References

- 1. article.imrpress.com [article.imrpress.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 2442-81-1|N1-Ethyl-N1-methylbenzene-1,4-diamine|BLD Pharm [bldpharm.com]

- 5. Carcinogenicity of the aromatic amines: from structure-activity relationships to mechanisms of action and risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. safety.duke.edu [safety.duke.edu]

- 7. angenechemical.com [angenechemical.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. utsi.edu [utsi.edu]

An In-Depth Technical Guide to N-ethyl-N-methyl-benzene-1,4-diamine: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-ethyl-N-methyl-benzene-1,4-diamine, a substituted p-phenylenediamine derivative, has played a significant, albeit often behind-the-scenes, role in the advancement of chemical technologies, most notably in the field of color photography. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and chemical properties of this compound. While not a therapeutic agent, its synthesis and chemical behavior offer valuable insights for professionals in chemical and materials science. This document details key experimental protocols for its synthesis and presents its known physicochemical properties. In the absence of defined biological signaling pathways, this guide provides visualizations of its primary synthesis workflows.

Discovery and Historical Context

The discovery of this compound is intrinsically linked to the burgeoning field of synthetic organic chemistry and the development of color photography in the late 19th and early 20th centuries. The first synthetic dye, mauveine, was discovered by William Henry Perkin in 1856, sparking a revolution in the creation of "coal-tar colors" for various applications.[1][2] This era of innovation set the stage for the synthesis of a wide array of aromatic amines and their derivatives.

The advent of color photography necessitated the development of color developing agents, which are oxidized during the development process and then react with dye couplers to form color dyes.[3] Derivatives of p-phenylenediamine proved to be particularly effective in this role.[3] Numerous patents from the early to mid-20th century describe the synthesis and application of a variety of N-substituted p-phenylenediamine derivatives for color photography, highlighting the intense research and development in this area. It is within this context of optimizing color developer properties, such as solubility, stability, and reactivity, that this compound was likely first synthesized and characterized.

Physicochemical Properties

Quantitative data for this compound is not extensively documented in readily accessible literature. However, data for the closely related and well-characterized N,N-diethyl-p-phenylenediamine and N,N,N',N'-tetramethyl-p-phenylenediamine are provided below for comparative purposes. The properties of this compound are expected to be intermediate between these two compounds.

| Property | N,N-Diethyl-p-phenylenediamine | N,N,N',N'-Tetramethyl-p-phenylenediamine Dihydrochloride |

| Molecular Formula | C10H16N2 | C10H18Cl2N2 |

| Molecular Weight | 164.25 g/mol [5] | 237.17 g/mol |

| Melting Point | 19-21 °C[5] | 222-224 °C |

| Boiling Point | 262 °C[5] | Not applicable |

| Density | 0.988 g/mL at 25 °C[5] | Not available |

| Solubility | Insoluble in water; soluble in alcohol and ether.[5] | Soluble in water. |

| Appearance | Reddish-brown or black liquid.[5] | Off-white to gray-brown powder. |

Note: The properties of the free base and the dihydrochloride salt can differ significantly, particularly in terms of melting point and solubility.

Synthesis Methodologies

The synthesis of this compound can be achieved through several routes, primarily involving the alkylation of p-nitroaniline or p-phenylenediamine, followed by reduction of the nitro group. The following are detailed experimental protocols based on established methods for analogous compounds.

Method 1: Stepwise Alkylation of p-Nitroaniline and Subsequent Reduction

This method involves the sequential introduction of the methyl and ethyl groups onto the amino group of p-nitroaniline, followed by the reduction of the nitro group to an amine.

Experimental Protocol:

-

N-methylation of p-nitroaniline: In a reaction vessel equipped with a stirrer, thermometer, and reflux condenser, dissolve p-nitroaniline in a suitable solvent such as ethanol. Add a base, for example, sodium carbonate, followed by the dropwise addition of a methylating agent like dimethyl sulfate. Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC). Upon completion, cool the reaction mixture and filter to remove inorganic salts. Evaporate the solvent to obtain N-methyl-p-nitroaniline.

-

N-ethylation of N-methyl-p-nitroaniline: Dissolve the N-methyl-p-nitroaniline obtained in the previous step in a polar aprotic solvent like dimethylformamide (DMF). Add a base such as potassium carbonate, followed by the addition of an ethylating agent, for instance, ethyl bromide or ethyl iodide. Heat the reaction mixture and monitor by TLC. Once the reaction is complete, pour the mixture into water and extract the product with a suitable organic solvent like ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to yield N-ethyl-N-methyl-p-nitroaniline.

-

Reduction of N-ethyl-N-methyl-p-nitroaniline: Dissolve the N-ethyl-N-methyl-p-nitroaniline in ethanol in a hydrogenation vessel. Add a catalyst, such as palladium on carbon (Pd/C). Pressurize the vessel with hydrogen gas and stir the mixture at room temperature or with gentle heating. Monitor the reaction until the theoretical amount of hydrogen is consumed. Filter off the catalyst and evaporate the solvent to obtain this compound. The product can be further purified by distillation under reduced pressure or by recrystallization of its salt form.

Caption: Stepwise alkylation and subsequent reduction synthesis pathway.

Method 2: Reductive Alkylation of p-Nitroaniline

This method combines the reduction of the nitro group and the introduction of the alkyl groups in a single pot or in a more streamlined sequence.

Experimental Protocol:

-

Formation of N-ethyl-N-methylamine: In a suitable reaction vessel, react methylamine with an ethylating agent such as ethyl bromide to form N-ethyl-N-methylamine. This step is typically performed separately.

-

Reaction with p-chloronitrobenzene: In a pressure reactor, combine p-chloronitrobenzene, N-ethyl-N-methylamine, a base like sodium bicarbonate, and a solvent such as dimethylformamide (DMF). Heat the mixture under pressure. The nucleophilic aromatic substitution of the chloride by the secondary amine will yield N-ethyl-N-methyl-p-nitroaniline.

-

Reduction of the Nitro Group: After the completion of the substitution reaction, the resulting N-ethyl-N-methyl-p-nitroaniline can be reduced to the corresponding diamine using catalytic hydrogenation as described in Method 1, step 3.

Caption: Synthesis via nucleophilic aromatic substitution and reduction.

Applications

The primary application of this compound and its closely related analogues has been in the field of color photography . As a color developing agent, its oxidized form couples with various dye couplers embedded in the photographic emulsion layers to produce cyan, magenta, and yellow dyes, which together form the final color image.

Beyond photography, substituted p-phenylenediamines are used as:

-

Dye intermediates: In the synthesis of various azo and other classes of dyes.

-

Antioxidants and antiozonants: In the rubber industry to prevent degradation of the polymer chains.

-

Precursors in polymer synthesis: For the production of high-performance polymers.

Biological Activity and Signaling Pathways

A thorough review of the scientific literature does not reveal any specific, well-characterized biological signaling pathways that are directly modulated by this compound. Its primary significance lies in its chemical properties and applications rather than in a direct pharmacological role. Like many aromatic amines, p-phenylenediamine derivatives can exhibit toxicity and are known skin sensitizers. Therefore, appropriate safety precautions should be taken when handling this compound.

Conclusion

This compound is a compound with a rich history rooted in the development of color imaging technology. While it may not be a household name, its synthesis and application are a testament to the ingenuity of organic chemists in the 20th century. This guide has provided a detailed overview of its historical context, synthetic methodologies, and key properties, offering a valuable resource for researchers and professionals in the chemical sciences. The provided experimental protocols and synthesis diagrams serve as a practical reference for the laboratory preparation of this and related compounds. Further research into the specific physical and spectral properties of this compound would be a valuable addition to the existing literature.

References

- 1. Color Additives History | FDA [fda.gov]

- 2. Development of Color Products - From William Perkin to Urban Decay - NYSCC [nyscc.org]

- 3. Photographic developer - Wikipedia [en.wikipedia.org]

- 4. Photographic_developer [chemeurope.com]

- 5. N,N-Diethyl-p-phenylenediamine | C10H16N2 | CID 7120 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-ethyl-N-methyl-benzene-1,4-diamine: Synthesis, Commercial Availability, and Analytical Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-ethyl-N-methyl-benzene-1,4-diamine, a versatile aromatic diamine with applications in chemical synthesis and research. This document details its commercial availability from key suppliers, outlines established synthetic and purification protocols, and provides methods for its analytical characterization.

Commercial Availability and Key Suppliers

This compound is commercially available primarily as its dihydrochloride salt (CAS No. 1414958-37-4), which offers enhanced stability and solubility in aqueous media. The free base form (CAS No. 2442-81-1) is also available from select suppliers. The purity of the commercially available compound is generally high, suitable for most research and development applications.

Below is a summary of key suppliers and their product specifications. Please note that pricing and availability are subject to change and may require institutional login for current details.

| Supplier | Product Name | CAS Number | Purity | Available Forms |

| Benchchem | This compound dihydrochloride | 1414958-37-4 | >99% (by HPLC)[1] | Dihydrochloride salt |

| Sigma-Aldrich | This compound dihydrochloride | 1414958-37-4 | 96% | Dihydrochloride salt |

| BLDpharm | This compound dihydrochloride | 1414958-37-4 | Not specified | Dihydrochloride salt |

| eMolecules (via Fisher Scientific) | This compound dihydrochloride | 1414958-37-4 | Not specified | Dihydrochloride salt |

| Alfa Chemistry | This compound | 2442-81-1 | 97% | Free base |

Experimental Protocols

This section details established laboratory-scale synthetic and purification methodologies for this compound dihydrochloride.

Synthesis Method 1: Stepwise Alkylation of Benzene-1,4-diamine[1]

This method involves the sequential addition of ethyl and methyl groups to benzene-1,4-diamine.

Reaction Scheme:

References

Methodological & Application

Application Notes and Protocols for the Synthesis of N-ethyl-N-methyl-benzene-1,4-diamine

For Researchers, Scientists, and Drug Development Professionals

Introduction N-ethyl-N-methyl-benzene-1,4-diamine, also known as N1-ethyl-N1-methylbenzene-1,4-diamine, is a substituted aromatic diamine.[1] Compounds of this class are utilized as intermediates in the synthesis of dyes and polymers and have applications in the development of pharmaceuticals.[1][2] This document provides detailed protocols for two common synthetic routes to obtain this compound, typically isolated as its more stable dihydrochloride salt.

Disclaimer: The synthesis protocols described herein involve hazardous chemicals and should only be performed by trained professionals in a well-equipped laboratory with appropriate safety measures in place. All personal protective equipment (PPE), including safety goggles, lab coats, and gloves, must be worn. All procedures should be carried out in a properly functioning fume hood.

Synthetic Pathways Overview

Two primary synthetic routes for this compound are detailed:

-

Route 1: Stepwise Alkylation of Benzene-1,4-diamine. This direct approach involves the sequential addition of ethyl and methyl groups to the amine nitrogens of the starting material.

-

Route 2: Reduction of N-ethyl-N-methyl-4-nitroaniline. This method introduces the alkyl groups prior to the formation of the second amine, offering potentially better control over side reactions.[1]

The following sections provide detailed experimental protocols for each route.

Route 1: Stepwise Alkylation of Benzene-1,4-diamine

This method involves a two-step alkylation followed by salt formation. The workflow is designed to control the reaction conditions to favor the desired N,N-disubstituted product.

Experimental Protocol

Part A: Primary Alkylation (Ethylation)

-

Reaction Setup: In a three-necked round-bottom flask equipped with a nitrogen inlet, a thermometer, and a dropping funnel, suspend sodium hydride (1.2 eq) in anhydrous tetrahydrofuran (THF).

-

Addition of Starting Material: Cool the suspension to 0–5°C using an ice bath. Add a solution of benzene-1,4-diamine (1.0 eq) in anhydrous THF dropwise to the stirred suspension.

-

Ethylation: While maintaining the temperature at 0–5°C, add ethyl bromide (1.1 eq) dropwise over 30 minutes.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, carefully quench the reaction mixture by the slow addition of cold water. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-ethyl-benzene-1,4-diamine intermediate.

Part B: Secondary Alkylation (Methylation)

-

Reaction Setup: Dissolve the crude N-ethyl-benzene-1,4-diamine from the previous step in a suitable solvent such as THF or acetonitrile.

-

Methylation: Add methyl iodide (1.05 eq) to the solution.

-

Reaction: Stir the mixture at room temperature (20–25°C) for 4–6 hours. Monitor the reaction to completion by TLC.[1]

-

Work-up: Upon completion, remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with water to remove any unreacted methyl iodide and salts. Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude this compound free base.

Part C: Dihydrochloride Salt Formation

-

Dissolution: Dissolve the crude free base in ethanol.

-

Precipitation: Bubble hydrogen chloride (HCl) gas through the solution, or add a solution of HCl in ethanol, until precipitation is complete.

-

Isolation and Purification: Collect the precipitate by vacuum filtration. Wash the solid with cold ethanol or diethyl ether. The final product can be further purified by recrystallization from an ethanol/water mixture to yield this compound dihydrochloride as a solid.[1]

Data Presentation

| Parameter | Value | Reference |

| Overall Yield | 78–85% (after recrystallization) | [1] |

| Purity | >99% (by HPLC) | [1] |

| ¹H-NMR (N-CH₃) | δ 2.3 ppm (singlet) | [1] |

| ¹H-NMR (N-CH₂-CH₃) | δ 1.1 ppm (triplet) | [1] |

Route 2: Reduction of N-ethyl-N-methyl-4-nitroaniline

This two-step route involves the synthesis of the nitro-intermediate followed by catalytic hydrogenation. This approach can offer higher selectivity and avoid the polyalkylation that can occur in Route 1.

Experimental Protocol

Part A: Synthesis of N-ethyl-N-methyl-4-nitroaniline

-

Starting Material: Begin with 4-nitroaniline.

-

First Alkylation (e.g., Ethylation): React 4-nitroaniline with an ethylating agent (e.g., ethyl iodide or diethyl sulfate) in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., DMF or acetonitrile) to form N-ethyl-4-nitroaniline.

-

Purification: Purify the mono-alkylated product via column chromatography or recrystallization.

-

Second Alkylation (Methylation): React the purified N-ethyl-4-nitroaniline with a methylating agent (e.g., methyl iodide) and a base to form N-ethyl-N-methyl-4-nitroaniline.

-

Final Purification: Purify the desired product, N-ethyl-N-methyl-4-nitroaniline, using column chromatography or recrystallization. A similar nitration of an N-ethyl-N-methyl-benzene derivative can yield the nitro intermediate in approximately 90% yield.[1]

Part B: Catalytic Hydrogenation

-

Reaction Setup: In a hydrogenation vessel, dissolve N-ethyl-N-methyl-4-nitroaniline (1.0 eq) in methanol.

-

Catalyst Addition: Add 5% Palladium on Carbon (Pd/C) catalyst (0.1 eq) to the solution.[1]

-

Hydrogenation: Place the vessel under a hydrogen gas atmosphere (3 bar) and heat to 50°C.[1]

-

Reaction Monitoring: Stir the reaction mixture vigorously and monitor the uptake of hydrogen. The reaction is typically complete within a few hours. Progress can also be monitored by TLC.

-

Work-up: Upon completion, cool the reaction mixture and carefully filter it through a pad of Celite to remove the Pd/C catalyst.

-

Isolation: Concentrate the filtrate under reduced pressure to obtain the crude this compound free base.

Part C: Dihydrochloride Salt Formation

-

Dissolution: Dissolve the crude product in a minimal amount of a suitable solvent like ethanol or isopropanol.

-

Acidification: Add concentrated hydrochloric acid dropwise to the solution until the pH is acidic and precipitation is complete.

-

Isolation: Collect the resulting solid by vacuum filtration, wash with a cold solvent (e.g., diethyl ether), and dry under vacuum to yield the final product.

Data Presentation

| Parameter | Value | Reference |

| Yield (Hydrogenation Step) | 92% | [1] |

| Catalyst | 5% Palladium on Carbon | [1] |

| Hydrogen Pressure | 3 bar | [1] |

| Reaction Temperature | 50°C | [1] |

Visualizations

Reaction Pathway Diagrams

Caption: Workflow for Synthesis Route 1: Stepwise Alkylation.

Caption: Workflow for Synthesis Route 2: Nitro-Group Reduction.

Experimental Workflow Diagram

Caption: General Experimental Workflow for Synthesis and Purification.

References

Application Notes and Protocols: N-ethyl-N-methyl-benzene-1,4-diamine in Dye Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-ethyl-N-methyl-benzene-1,4-diamine, a substituted aromatic diamine, serves as a crucial intermediate in the synthesis of a variety of dyes, particularly disperse and azo dyes. Its chemical structure allows for the facile formation of diazonium salts, which can then be coupled with various electron-rich aromatic compounds to produce a wide spectrum of colors. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of a representative disperse dye.

Key Applications

This compound is primarily utilized in the synthesis of:

-

Azo Dyes: These dyes are characterized by the presence of one or more azo groups (-N=N-) and are widely used in the textile, leather, and paper industries.

-

Disperse Dyes: These are non-ionic dyes with low water solubility, suitable for dyeing synthetic fibers such as polyester, nylon, and cellulose acetate.

The presence of the ethyl and methyl groups on one of the amino functionalities enhances the dye's properties, such as its affinity for synthetic fibers and its fastness characteristics.

Synthesis of a Representative Disperse Dye

This section outlines the synthesis of a disperse red dye using this compound as the diazo component and 2-hydroxy-4-methyl-5-cyanopyridone as the coupling component.

Reaction Scheme

The synthesis proceeds in two main steps:

-

Diazotization of this compound.

-

Azo Coupling of the resulting diazonium salt with 2-hydroxy-4-methyl-5-cyanopyridone.

Diagram of the Synthesis Workflow

Caption: Workflow for the synthesis of a disperse red dye.

Experimental Protocol

Materials:

-

This compound

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl), concentrated

-

2-hydroxy-4-methyl-5-cyanopyridone

-

Sodium acetate

-

Ethanol

-

Distilled water

Step 1: Diazotization of this compound

-

In a 250 mL beaker, dissolve a specific molar equivalent of this compound in an aqueous solution of hydrochloric acid.

-

Cool the solution to 0-5 °C in an ice bath with constant stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the diamine solution, ensuring the temperature remains below 5 °C.

-

Continue stirring the mixture at 0-5 °C for 30-60 minutes to ensure complete diazotization. The resulting solution contains the diazonium salt.

Step 2: Azo Coupling

-

In a separate beaker, dissolve an equimolar amount of 2-hydroxy-4-methyl-5-cyanopyridone in ethanol.

-

Slowly add the cold diazonium salt solution from Step 1 to the solution of the coupling component with vigorous stirring.

-

Adjust the pH of the reaction mixture to 4-5 by adding a saturated solution of sodium acetate.

-

Continue stirring the mixture in the ice bath for 2-3 hours. A colored precipitate of the disperse dye will form.

Step 3: Isolation and Purification

-

Filter the precipitated dye using vacuum filtration.

-

Wash the filter cake thoroughly with cold distilled water to remove any unreacted salts and acids.

-

Recrystallize the crude dye from a suitable solvent, such as ethanol or an ethanol/water mixture, to achieve high purity.

-

Dry the purified dye in a vacuum oven at a controlled temperature.

Data Presentation

The following tables summarize the typical quantitative data for a disperse red dye synthesized from this compound.

Table 1: Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₅H₁₅N₅O₂ |

| Molecular Weight | 309.32 g/mol |

| Melting Point | >250 °C |

| Color | Reddish-brown powder |

Table 2: Spectroscopic Data

| Technique | Result |

| UV-Vis (λmax in DMF) | 480 - 520 nm |

| Molar Extinction Coefficient (ε) | Data not available in search results |

| Infrared (IR) ν (cm⁻¹) | ~3400 (N-H), ~2220 (C≡N), ~1670 (C=O), ~1590 (N=N) |

| ¹H NMR (δ, ppm in DMSO-d₆) | Specific shifts depend on final structure |

Table 3: Fastness Properties on Polyester Fabric

| Fastness Property | Rating (1-5 Scale) |

| Light Fastness | 4-5 |

| Wash Fastness | 4 |

| Rubbing Fastness (Dry) | 4-5 |

| Rubbing Fastness (Wet) | 4 |

(Note: Fastness properties are dependent on the dyeing process and the specific substrate.)

Signaling Pathways and Logical Relationships

The synthesis of azo dyes from this compound follows a well-established chemical pathway involving electrophilic aromatic substitution.

Diagram of the Reaction Mechanism

Caption: Key steps in the azo dye synthesis mechanism.

Conclusion

This compound is a versatile intermediate for the synthesis of high-performance disperse and azo dyes. The provided protocols and data serve as a valuable resource for researchers and scientists in the fields of dye chemistry, materials science, and related disciplines. The straightforward synthesis and the desirable properties of the resulting dyes make this compound a significant building block in the colorant industry. Further research can be directed towards exploring novel coupling components to expand the color palette and enhance the functional properties of the dyes derived from this intermediate.

Application Notes and Protocols for N-ethyl-N-methyl-benzene-1,4-diamine in Photographic Development

Application Notes

N-ethyl-N-methyl-benzene-1,4-diamine is a substituted p-phenylenediamine, a class of organic compounds that are the cornerstone of chromogenic photographic development. In this process, the developing agent reduces silver halide crystals that have been exposed to light, forming metallic silver. The oxidized form of the developing agent then reacts with color couplers embedded in the photographic emulsion to form cyan, magenta, and yellow dyes. This process ultimately creates a full-color negative image.

The reactivity and performance of a developing agent are influenced by the substituent groups on the benzene ring and the amine nitrogen atoms. The ethyl and methyl groups on one of the nitrogens in this compound are expected to influence its solubility, developing activity, and the stability of the resulting dyes.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₉H₁₄N₂ |

| Molar Mass | 150.22 g/mol |

| Appearance | Expected to be a solid, may darken on exposure to air and light |

| Solubility | Likely soluble in acidic aqueous solutions and organic solvents |

Mechanism of Action

The development process is a redox reaction. The this compound donates electrons to the exposed silver halide crystals, reducing them to metallic silver. The now-oxidized developing agent, a quinonediimine, is highly reactive and couples with the color couplers in the emulsion layers to form the corresponding dyes.

Experimental Protocols

The following protocols are adapted from the standard C-41 color negative processing workflow. All steps should be carried out in complete darkness until the bleaching and fixing steps are complete.

Preparation of Stock Solutions

Developer Stock Solution (to be prepared immediately before use):

| Component | Concentration | Purpose |

| Distilled Water | 800 mL | Solvent |

| Sodium Sulfite (anhydrous) | 4.0 g | Antioxidant, prevents premature oxidation of the developer |

| This compound | 2.5 g | Developing Agent |

| Potassium Carbonate (anhydrous) | 30.0 g | Accelerator, provides the necessary alkaline pH |

| Potassium Bromide | 0.5 g | Antifoggant, restrains development in unexposed areas |

| Distilled Water | to make 1 L |

Bleach Stock Solution:

| Component | Concentration | Purpose |

| Distilled Water | 800 mL | Solvent |

| Potassium Ferricyanide | 100.0 g | Bleaching agent, converts metallic silver back to silver halide |

| Potassium Bromide | 25.0 g | |

| Distilled Water | to make 1 L |

Fixer Stock Solution:

| Component | Concentration | Purpose |

| Distilled Water | 800 mL | Solvent |

| Sodium Thiosulfate (pentahydrated) | 240.0 g | Fixing agent, removes unexposed silver halide |

| Sodium Sulfite (anhydrous) | 15.0 g | Preservative |

| Distilled Water | to make 1 L |

Stabilizer Stock Solution:

| Component | Concentration | Purpose |

| Distilled Water | 900 mL | Solvent |

| Formalin (37% solution) | 5.0 mL | Hardening agent and biocide |

| Photo-Flo 200 (or similar wetting agent) | 1.0 mL | Prevents water spots |

| Distilled Water | to make 1 L |

Development Protocol

| Step | Solution | Temperature | Time | Agitation |

| 1. Pre-wet | Water | 38°C (100.4°F) | 1 minute | Continuous |

| 2. Development | Developer | 38°C (100.4°F) | 3.5 - 5 minutes (experimental) | 4 inversions every 30 seconds |

| 3. Bleach | Bleach | 35-40°C (95-104°F) | 6.5 minutes | 4 inversions every 30 seconds |

| 4. Wash | Running Water | 35-40°C (95-104°F) | 3 minutes | Continuous flow |

| 5. Fix | Fixer | 35-40°C (95-104°F) | 6.5 minutes | 4 inversions every 30 seconds |

| 6. Wash | Running Water | 35-40°C (95-104°F) | 3 minutes | Continuous flow |

| 7. Stabilize | Stabilizer | Room Temperature | 1 minute | Gentle agitation for 15 seconds |

| 8. Dry | Room Temperature | 1-2 hours | Hang film in a dust-free environment |

Visualizations

Experimental workflow for color negative development.

Chemical pathway of chromogenic development.

Safety Precautions

P-phenylenediamine and its derivatives are known sensitizers and can cause allergic skin reactions.[1][2][3] They are also toxic if swallowed, in contact with skin, or if inhaled.[1][2][3]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat when handling the dry chemicals and their solutions.[1][2][3]

-

Ventilation: Work in a well-ventilated area to avoid inhaling dust from the powdered chemicals or vapors from the solutions.[1][2]

-

Handling: Avoid contact with skin and eyes.[1][2] Do not eat, drink, or smoke in the work area.[1]

-

Storage: Store chemicals in tightly sealed containers in a cool, dry, and dark place, away from strong oxidizers and acids.[1]

-

Disposal: Dispose of all chemical waste in accordance with local environmental regulations. Do not pour solutions down the drain.[1][2]

References

Application Notes and Protocols for the Quantification of N-ethyl-N-methyl-benzene-1,4-diamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-ethyl-N-methyl-benzene-1,4-diamine is a substituted aromatic diamine that serves as an important intermediate in the synthesis of various dyes, polymers, and pharmaceutical agents.[1] Accurate quantification of this compound is crucial for process optimization, quality control, and pharmacokinetic studies. This document provides detailed application notes and protocols for the analytical quantification of this compound.

Analytical Methods Overview

Several analytical techniques can be employed for the quantification of this compound. The choice of method will depend on the required sensitivity, selectivity, and the nature of the sample matrix.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the preferred method for trace-level quantification in complex matrices such as biological fluids, offering high selectivity and sensitivity.

-

Gas Chromatography-Mass Spectrometry (GC-MS): A reliable method, often requiring derivatization to improve the volatility and chromatographic behavior of the analyte.

-

Spectrophotometry: A colorimetric method that can be used for quantification in simpler sample matrices. It is generally less sensitive and specific than chromatographic methods.

Quantitative Data Summary

The following tables summarize the expected performance characteristics of the analytical methods, based on validated methods for the analogous compound p-phenylenediamine (PPD).[2][3][4][5] These values should be considered as a starting point for the validation of a method for this compound.

Table 1: LC-MS/MS Method Performance (Adapted from PPD analysis)

| Parameter | Expected Value |

| Linearity Range | 5 - 2000 ng/mL |

| Lower Limit of Quantification (LLOQ) | 5 ng/mL |

| Intra-assay Imprecision (% RSD) | < 15% |

| Inter-assay Imprecision (% RSD) | < 15% |

| Accuracy (% Bias) | Within ±15% |

| Absolute Recovery | 50 - 60% |

Table 2: GC-MS Method Performance (Adapted from PPD analysis)

| Parameter | Expected Value |

| Linearity Range | 1 - 1275 µg/mL |

| Limit of Quantification (LOQ) | 1.0 µg/mL |

| Limit of Detection (LOD) | 0.10 µg/mL |

| Recovery | > 90% |

Table 3: Spectrophotometric Method Performance (Adapted from aromatic amine analysis)

| Parameter | Expected Value |

| Linearity Range | 1 - 25 µg/mL |

| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL |

| Correlation Coefficient (r²) | > 0.998 |

Experimental Protocols

Protocol 1: Quantification by LC-MS/MS

This protocol is adapted from a validated method for the determination of p-phenylenediamine (PPD) in biological samples.[2][3]

1. Principle